![molecular formula C17H19N5O3 B2879799 ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 893937-74-1](/img/structure/B2879799.png)
ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . For example, in 2015, Chen et al. reported the synthesized method of 4-NO 2-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides by copper-catalyzed [3+2] cycloaddition or oxidation reaction . At 110°C, 4-NO 2-1,5-trisubstituted-1,2,3-triazoles were prepared at high yield (96%) .
Molecular Structure Analysis
Triazole is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms . Triazoles exhibit substantial isomerism, depending on the positioning of the nitrogen atoms within the ring .
Chemical Reactions Analysis
The synthesis of fused 1,2,3-triazole containing scaffolds following a sequential multicomponent reaction (MCR)—intramolecular azide-alkyne cycloaddition (IAAC) approach has been reported . The reviewed reactions were cleverly designed so as to incorporate azide and alkyne functionalities in the MCR product which was then subjected to IAAC .
Applications De Recherche Scientifique
Anticancer Research
Triazolopyrimidines, due to their structural similarity to nucleotides, have been extensively studied for their anticancer properties. They can interfere with DNA and RNA synthesis, making them potential candidates for anticancer drug development . The specific compound may be involved in the synthesis of novel anticancer agents, given its pyrimidine core, which is a critical component in many pharmaceuticals targeting cancer cells.
Antimicrobial Activity
Compounds containing the triazole moiety, such as our compound of interest, are known to exhibit broad biological activities, including antimicrobial properties . They can act against a variety of pathogens by disrupting essential biological processes within the cells. This makes them valuable for the development of new antimicrobial agents.
Antiviral Applications
The triazole ring is a common feature in many antiviral drugs. It can mimic the structure of nucleic acid components, thereby inhibiting viral replication. Research into the applications of triazolopyrimidines could lead to the development of new antiviral medications that are effective against a range of viral infections .
Agrochemical Development
Triazoles are also significant in the field of agrochemistry. They can be used to create compounds that protect plants from fungal infections and pests. The triazolopyrimidine derivatives could be synthesized to produce fungicides or pesticides with improved efficacy and safety profiles .
Material Chemistry
In material science, triazolopyrimidines can contribute to the development of new materials with specific properties. They can be used as building blocks for polymers or as ligands in metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Bioconjugation Chemistry
The CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction, which is a cornerstone of click chemistry, often utilizes triazoles. The compound could be used in bioconjugation strategies to create targeted drug delivery systems or to modify biomolecules for research purposes .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-13(17(24)25-5-2)21-10-18-15-14(16(21)23)19-20-22(15)12-8-6-7-11(3)9-12/h6-10,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSVPARRFWJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



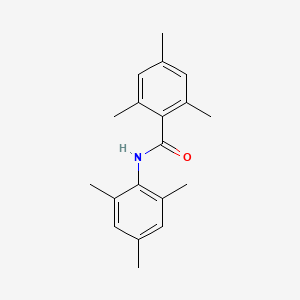
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
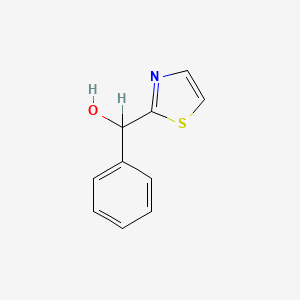
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
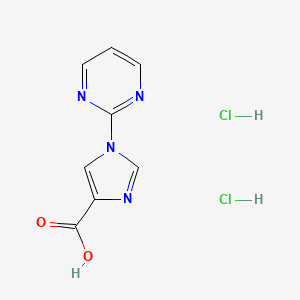

![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
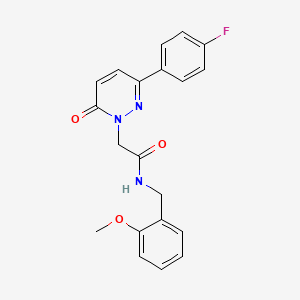
![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)
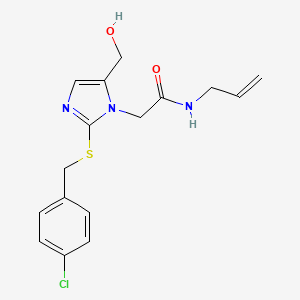
![N-(3-acetamidophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2879739.png)